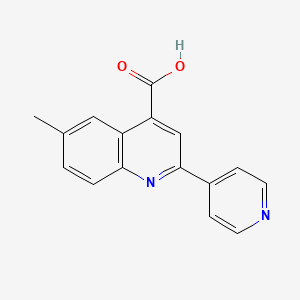

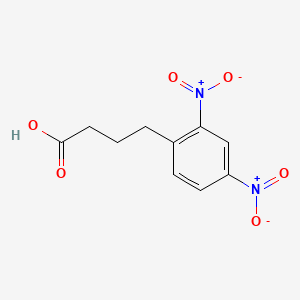

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Catalytic Aerobic Oxidation of Substituted Quinolines

The study presented in the first paper demonstrates the catalytic capabilities of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids. These complexes are shown to catalyze the homogeneous regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines, producing 8-quinolylmethyl acetates with high yield. The process occurs in an AcOH-Ac2O solution, and the formation of 8-quinoline carboxylic acids is noted as a minor reaction product .

Antibacterial Quinoline Carboxylic Acids

In the second paper, a series of substituted 4-oxoquinoline-3-carboxylic acids with an 8-position methyl group were synthesized and evaluated for their antibacterial properties. One compound, in particular, showed potent activity against a range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of these compounds as antibacterial agents .

Synthesis of Pyrroloquinolines

The third paper discusses the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline. The process involves several steps, including nitration, reduction, and cyclization, to produce various tetrahydroquinolines and their subsequent conversion to pyrroloquinolines. This synthesis pathway is significant for the formal total syntheses of complex natural products such as Damirones A and B, Batzelline C, and others .

Hexahydroquinolines Preparation

The fourth paper introduces a novel and efficient catalyst, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride, for the preparation of hexahydroquinolines. This one-pot multi-component condensation reaction is notable for its mild and solvent-free conditions, low cost, non-toxic nature, and excellent product yields .

Crystal Structures of Quinoline Complexes

The fifth paper presents the synthesis and crystal structures of three new complexes involving quinoline derivatives. The study provides detailed insights into the hydrogen bonding patterns and the 2D layer structures formed by these complexes. The interactions between the molecules are crucial for understanding the assembly and properties of these compounds .

Mixed-Ligand Coordination Compound

Finally, the sixth paper describes the synthesis and characterization of a mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate with chromium. The study includes single-crystal X-ray analysis and DFT studies to understand the coordination environment and the extended 2-D architectures formed by intermolecular interactions. This research contributes to the knowledge of supramolecular chemistry and the design of coordination compounds .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Development

Research has highlighted the significance of heterocyclic compounds, especially quinoline derivatives, in the development of new drugs. These compounds are central to modern therapeutic strategies, exhibiting a broad spectrum of pharmacological activities. For instance, quinoline derivatives have been identified as potential central nervous system (CNS) acting drugs, underscoring their importance in addressing CNS disorders, which are influenced by genetic, environmental, social, and dietary factors (Saganuwan, 2017). The unique structural features of these compounds, including the presence of nitrogen atoms and their ability to form complex structures, make them suitable leads for synthesizing compounds with CNS activity, offering a pathway to novel treatments.

Isoquinoline Derivatives in Therapeutics

Isoquinoline, a structural relative of quinoline, serves as a foundation for developing compounds with varied biological activities. A comprehensive review revealed isoquinoline and its derivatives exhibit anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties (Danao et al., 2021). This highlights the pharmacological importance of isoquinoline derivatives in modern therapeutics, indicating the potential for 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid and related compounds to contribute to the development of new pharmacotherapeutic agents.

Synthesis of Heterocycles Using Propargylic Alcohols

The synthesis of heterocycles, such as pyridines and quinolines, from propargylic alcohols is an area of significant interest. This approach offers novel synthetic strategies for constructing these important heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities (Mishra et al., 2022). The versatility of propargylic alcohols as reactants provides a rich platform for the generation of a wide array of cyclic systems, underlining the synthetic utility of quinoline derivatives in producing biologically active molecules.

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-2-3-14-12(8-10)13(16(19)20)9-15(18-14)11-4-6-17-7-5-11/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSVFLOMPKIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203341 |

Source

|

| Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

CAS RN |

5486-67-9 |

Source

|

| Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)